molecular formula C20H30O3 B163510 11(S)-HEPE

11(S)-HEPE

Cat. No.: B163510
M. Wt: 318.4 g/mol
InChI Key: IDEHSDHMEMMYIR-HODZVVMCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11S-HEPE is a HEPE.

Mechanism of Action

Target of Action

11(S)-HEPE, also known as (5Z,8Z,11S,12E,14Z,17Z)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid, is a monohydroxy fatty acid derived from eicosapentaenoic acid (EPA) . The primary targets of this compound are the enzymes involved in the oxidation of polyunsaturated fatty acids (PUFAs), such as lipoxygenase (LOX) .

Mode of Action

The mode of action of this compound involves the peroxidation and reduction of the 11S-position on C20 and C22 PUFAs by Escherichia coli expressing highly active arachidonate (ARA) 11S-lipoxygenase (11S-LOX) from Enhygromyxa salina with the reducing agent cysteine . The specific activity and catalytic efficiency of ARA 11S-LOX from E. salina were reported to be significantly higher than those of only reported ARA 11S-LOX from Myxococcus xanthus .

Biochemical Pathways

The biochemical pathways affected by this compound involve the synthesis of hydroxyeicosatetraenoic acids (HETEs), lipoxins, hepoxilins, trioxillins, and leukotrienes . These molecules are involved in numerous biological roles ranging from homeostasis of blood pressure and blood flow, to the perception of pain, cell survival, the initiation and resolution of inflammation, and the progression of numerous disease states .

Pharmacokinetics

The pharmacokinetics of this compound involve the biotransformation of ARA, eicosapentaenoic acid (EPA), docosapentaenoic acid (DPA), and docosahexanoic acid (DHA) by Escherichia coli expressing 11S-LOX from E. salina in the presence of cysteine . The recombinant cells converted these PUFAs into their respective hydroxy fatty acids (HFAs) with high conversion yields and productivities .

Result of Action

The result of the action of this compound is the production of HFAs, which are lipid mediators (LMs) involved in responses to inflammation and infection, homeostasis, and cell communication . These HFAs have attracted attention in recent years owing to their emollient, lubricating, coating, drug delivery, anti-inflammatory, and anticancer activities .

Action Environment

The action environment of this compound involves the optimization of bioconversion conditions, including temperature, pH, solvent type and its concentration, concentrations of cells, and substrate . These factors can influence the production of HFAs, thereby affecting the action, efficacy, and stability of this compound .

Properties

IUPAC Name

(5Z,8Z,11S,12E,14Z,17Z)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h3-4,6-7,9-11,13-14,16,19,21H,2,5,8,12,15,17-18H2,1H3,(H,22,23)/b4-3-,9-6-,10-7-,14-11-,16-13+/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDEHSDHMEMMYIR-HODZVVMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CC=CC(CC=CCC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C=C\[C@H](C/C=C\C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is (5Z,8Z,11S,12E,14Z,17Z)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid produced using Enhygromyxa salina?

A1: The research article "[Biotransformation of C20- and C22-polyunsaturated fatty acids to 11S- and 13S-hydroxy fatty acids by Escherichia coli expressing 11S-lipoxygenase from Enhygromyxa salina]" [] describes the production of (5Z,8Z,11S,12E,14Z,17Z)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid through biotransformation. This involves utilizing the 11S-lipoxygenase enzyme from the marine bacterium Enhygromyxa salina, which is expressed in Escherichia coli. This enzyme catalyzes the specific oxygenation of C20 polyunsaturated fatty acids, like arachidonic acid, at the 11S position, leading to the formation of (5Z,8Z,11S,12E,14Z,17Z)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid.

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